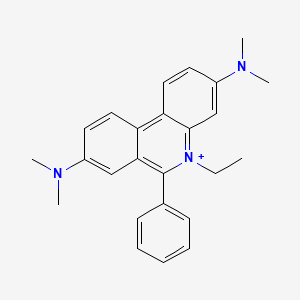
Tetramethylethidium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetramethylethidium, also known as this compound, is a useful research compound. Its molecular formula is C25H28N3+ and its molecular weight is 370.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cell Viability and Cytotoxicity Assays
Tetramethylethidium is widely used in cell viability assays due to its ability to penetrate live cells while being excluded from dead cells. This property allows researchers to differentiate between viable and non-viable cells effectively.
- Mechanism : The dye accumulates in the mitochondria of living cells, where it fluoresces, indicating cell viability.
- Case Study : In a study evaluating the cytotoxic effects of various drugs on cancer cell lines, this compound was utilized to assess cell viability post-treatment. The results demonstrated a clear correlation between drug concentration and cell death, providing insights into the efficacy of potential therapeutics .
Mitochondrial Function Studies
The compound is instrumental in studying mitochondrial function due to its selective accumulation in mitochondria.
- Applications : Researchers employ this compound to monitor mitochondrial membrane potential changes, which are indicative of mitochondrial health and function.
- Data Table : Below is a summary of findings from studies using this compound to evaluate mitochondrial function across different cell types:
| Cell Type | Treatment | Mitochondrial Membrane Potential (ΔΨm) | Observations |
|---|---|---|---|
| Hepatocytes | Control | High | Normal function |
| Hepatocytes | Ethanol Exposure | Low | Indicated mitochondrial dysfunction |
| Neuronal Cells | Oxidative Stress | Decreased | Correlated with increased apoptosis |
Apoptosis Research
This compound is also utilized in apoptosis studies, where it helps distinguish between apoptotic and necrotic cells.
- Mechanism : The dye's fluorescence intensity decreases during apoptosis due to changes in mitochondrial integrity.
- Case Study : In a recent investigation into the apoptotic pathways triggered by oxidative stress in neuronal cells, this compound was used alongside other markers to confirm apoptosis through fluorescence microscopy .
Detection of Reactive Oxygen Species (ROS)
This compound can be employed as a probe for detecting reactive oxygen species in various biological systems.
- Mechanism : Upon reaction with ROS, the compound undergoes a change that can be quantified through fluorescence measurements.
- Data Table : Below are results from experiments measuring ROS levels using this compound:
| Treatment | ROS Level (Relative Fluorescence Units) |
|---|---|
| Control | 100 |
| UV Radiation | 250 |
| Chemical Stress | 300 |
特性
CAS番号 |
72218-60-1 |
|---|---|
分子式 |
C25H28N3+ |
分子量 |
370.5 g/mol |
IUPAC名 |
5-ethyl-3-N,3-N,8-N,8-N-tetramethyl-6-phenylphenanthridin-5-ium-3,8-diamine |
InChI |
InChI=1S/C25H28N3/c1-6-28-24-17-20(27(4)5)13-15-22(24)21-14-12-19(26(2)3)16-23(21)25(28)18-10-8-7-9-11-18/h7-17H,6H2,1-5H3/q+1 |
InChIキー |
KLZITXPDIWOFQW-UHFFFAOYSA-N |
SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N(C)C)N(C)C |
正規SMILES |
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N(C)C)N(C)C |
Key on ui other cas no. |
72218-60-1 |
関連するCAS |
62895-27-6 (bromide) |
同義語 |
tetramethylethidium tetramethylethidium bromide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















